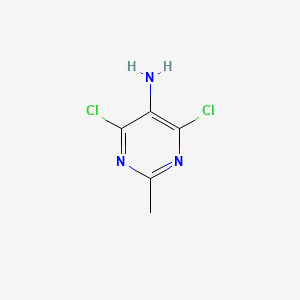

5-Amino-4,6-dichloro-2-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRXXAMAHOGYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353084 | |

| Record name | 5-Amino-4,6-dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39906-04-2 | |

| Record name | 4,6-Dichloro-2-methyl-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39906-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4,6-dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyrimidinamine, 4,6-dichloro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-4,6-dichloro-2-methylpyrimidine CAS number

An In-depth Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine

CAS Number: 39906-04-2

Introduction

This compound is a substituted pyrimidine that serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its reactive chloro groups and strategically positioned amino group make it a versatile building block for developing complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its applications in drug discovery, particularly as a scaffold for kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical and Quality Specifications

The properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and technical data sheets.

Table 2.1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 39906-04-2 | [3][4][5][6] |

| Molecular Formula | C₅H₅Cl₂N₃ | [3][7][8] |

| Molecular Weight | 178.02 - 193.02 g/mol | [3][7][8] |

| Appearance | Off-white to pale yellow or green crystalline powder | [3][4][6] |

| Melting Point | 70-75 °C | [4][5][6][7][8] |

| Boiling Point | 257.7 ± 35.0 °C at 760 mmHg | [5][7][8] |

| Density | 1.45 - 1.5 g/cm³ | [3][5][8] |

| Solubility | Soluble in DMF, DMSO, and Methanol; Slightly soluble in ethanol; Insoluble in water. | [3][7] |

Table 2.2: Quality Specifications

| Parameter | Specification | Reference |

| Purity (HPLC) | ≥99.0% | [3] |

| Purity (GC) | >98.0% | [4] |

| Chloride Content | 35.5 - 37.5% | [3] |

| Moisture (Karl Fischer) | ≤0.5% | [3] |

| Heavy Metals | ≤10 ppm | [3] |

| Residual Solvents | Meets ICH Q3C guidelines | [3] |

Synthesis and Manufacturing

Multiple synthetic routes for this compound have been reported. A common and well-documented laboratory-scale method proceeds via the chlorination of a dihydroxy pyrimidine intermediate.

Experimental Protocol: Synthesis from 5-Amino-2-methylpyrimidine-4,6-diol

This two-step protocol involves the initial preparation of the diol intermediate, followed by chlorination.

Step 1: Preparation of 5-amino-2-methylpyrimidine-4,6-diol

-

To a reaction vessel, add N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.8 g).[1]

-

Add 9 mL of methanol (MeOH) followed by 7.2 mL of 6M hydrochloric acid (HCl).[1]

-

Purge the system with argon and stir the reaction mixture at 50°C for 15 hours.[1]

-

Cool the resulting suspension to 20°C and continue stirring for an additional 30 minutes.[1]

-

Filter the suspension and wash the collected solid with cold methanol (2 x 2 mL).[1]

-

The resulting product is 5-amino-2-methylpyrimidine-4,6-diol (1.21 g) as a grayish-white solid.[1]

-

¹H-NMR (400MHz, DMSO-d6, ppm): δ 2.38 (s, 3H).[1]

-

Step 2: Preparation of this compound

-

Introduce 5-amino-2-methylpyrimidine-4,6-diol (500 mg) from the previous step and phosphorus oxychloride (POCl₃, 2.5 mL) into a sealed tube.[1]

-

Purge the system with argon and stir the mixture at 110°C for 20 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice (5 mL).[1]

-

Add dichloromethane (CH₂Cl₂, 5 mL) and adjust the pH to 8 using 8M sodium hydroxide (NaOH).[1]

-

Separate the organic and aqueous layers. Extract the aqueous layer with an additional 1.5 mL of CH₂Cl₂.[1]

-

Combine the organic layers, wash with water (2 x 2.5 mL), and evaporate the solvent under reduced pressure.[1]

-

The final product, this compound, is obtained as a brown solid (129 mg, 26% yield).[1]

-

¹H-NMR (400MHz, DMSO-d6, ppm): δ 6.00-5.62 (broad singlet, 2H), 2.40 (s, 3H).[1]

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Development

This compound is a key building block for the development of kinase inhibitors, which are crucial in modern pharmacology for treating diseases like cancer.[3] Its structure allows for derivatization to target the ATP-binding sites of various kinases. Key kinase families targeted by compounds derived from this scaffold include cGMP-dependent protein kinase (PKG), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 9 (CDK9).[2][3][9][10]

cGMP-Dependent Protein Kinase (PKG) Signaling

The nitric oxide (NO)/cGMP/PKG signaling pathway is fundamental in regulating cardiovascular and smooth muscle function.[4] Inhibitors of this pathway are investigated for various therapeutic applications. The pathway is initiated when signaling molecules like NO activate soluble guanylate cyclase (sGC), leading to the production of cGMP, which in turn activates PKG.[1][7]

Caption: The cGMP-dependent protein kinase (PKG) signaling pathway.

ALK/EGFR Signaling in Non-Small Cell Lung Cancer (NSCLC)

Receptor tyrosine kinases like ALK and EGFR are critical drivers in certain cancers, particularly NSCLC.[10][11] Ligand binding to EGFR or the presence of an ALK fusion protein leads to kinase activation, triggering downstream signaling cascades such as RAS-MAPK and PI3K-AKT that promote cell proliferation and survival.[12] Dual inhibitors targeting both kinases are of significant interest for overcoming drug resistance.[10]

Caption: Simplified ALK and EGFR downstream signaling pathways in NSCLC.

CDK9 and Transcriptional Regulation

CDK9 is a transcriptional kinase that, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb).[13] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive transcript elongation.[13] Dysregulation of CDK9 is common in cancers that rely on the high expression of short-lived oncoproteins like MYC and MCL-1.[9]

Caption: Role of CDK9 in regulating transcriptional elongation.

Analytical Methodologies

Accurate quantification and characterization of this compound are essential for quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method for this purpose.

Representative Protocol: HPLC-MS/MS Analysis

This protocol is based on established methods for similar dichloropyrimidine derivatives and can be adapted for the target compound.[14][15]

-

Instrumentation:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

-

Create a series of calibration standards by serially diluting the stock solution to the desired concentration range.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[16]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[13]

-

P280: Wear protective gloves, eye protection, and face protection.[13]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its versatile structure provides a robust scaffold for the synthesis of targeted therapies, particularly kinase inhibitors. The detailed technical information provided in this guide regarding its synthesis, analysis, and applications serves as a valuable resource for scientists and researchers working to advance new therapeutic agents.

References

- 1. cusabio.com [cusabio.com]

- 2. guidechem.com [guidechem.com]

- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Signalling by cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Systemic treatment in EGFR-ALK NSCLC patients: second line therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. onclive.com [onclive.com]

5-Amino-4,6-dichloro-2-methylpyrimidine physical properties

An In-depth Technical Guide on the Physical Properties of 5-Amino-4,6-dichloro-2-methylpyrimidine

Introduction

This compound is a halogenated heterocyclic compound widely utilized as a key building block and pharmaceutical intermediate.[1] Its structural features, particularly the reactive chlorine atoms and the amino group on the pyrimidine core, make it a versatile precursor in the synthesis of more complex molecules, including antiviral agents and kinase inhibitors.[1] This document provides a comprehensive overview of its physical properties, experimental protocols for their determination, and relevant chemical context for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅Cl₂N₃ | [1][2][3] |

| Molecular Weight | 193.02 g/mol (Note: Some sources state 178.02 g/mol , which is incorrect for the specified structure) | [1] |

| CAS Number | 39906-04-2 | [1][4][5] |

| Appearance | Off-white to pale yellow or tan crystalline powder/chunks.[1][5] | [1][4][5][6] |

| Melting Point | 178-182°C | [1] |

| 70-73°C (lit.) | [2][4][5][7][8][9] | |

| 71.0-75.0°C | [6] | |

| Boiling Point | 257.7 ± 35.0°C at 760 mmHg (Predicted) | [2][7][8] |

| Density | 1.45 g/cm³ (Estimated) | [1] |

| 1.5 ± 0.1 g/cm³ (Predicted) | [2][5][7][8] | |

| Solubility | Soluble in DMF, DMSO, and Methanol; slightly soluble in ethanol; insoluble in water. | [1][7] |

| pKa | -2.55 ± 0.39 (Predicted) | [7] |

| Flash Point | 109.6 ± 25.9°C | [2][5][8] |

| Purity (by HPLC) | ≥99.0% | [1] |

Note on Melting Point Discrepancy: The significant variation in reported melting points (70-75°C vs. 178-182°C) suggests the possibility of different polymorphic forms or the presence of impurities in samples from different suppliers. Researchers should verify the melting point of their specific batch.

Experimental Protocols

The characterization of this compound relies on standard analytical techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification Workflow

The quality of physical property data is contingent on the purity of the compound. A general workflow for the synthesis and purification is essential before characterization.

Caption: General workflow for the synthesis and purification of the target compound.

Protocol for Synthesis via Reduction: A general method for preparing the title compound involves the reduction of its nitro precursor.[4]

-

Add a 10% Palladium on carbon (Pd/C) catalyst to a solution of 4,6-dichloro-2-methyl-5-nitropyrimidine dissolved in a suitable solvent like ethyl acetate within a Parr hydrogenation reactor.

-

Replace the air in the reactor with an inert gas (e.g., nitrogen) three times.

-

Conduct the hydrogenation reaction at room temperature under atmospheric pressure of hydrogen gas.

-

Upon reaction completion (monitored by TLC or HPLC), remove the Pd/C catalyst by filtration through diatomaceous earth (Celite).

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Characterization Workflow

Once purified, the compound's identity and properties are confirmed through a series of analytical tests.

Caption: Standard workflow for the analytical characterization of the compound.

Spectroscopic and Physical Analysis Protocols

A. Melting Point Determination

-

Purpose: To determine the temperature range over which the solid compound transitions to a liquid, serving as an indicator of purity.

-

Methodology: A small amount of the dry, crystalline powder is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (e.g., 1-2°C per minute) near the expected melting point, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).[10] ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).[10][11]

-

Data Interpretation:

C. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and elemental composition.

-

Methodology: The sample is introduced into a mass spectrometer (e.g., using ESI - Electrospray Ionization). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.[11]

D. Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Methodology: A small amount of the sample is analyzed, often using KBr pellets or as a thin film, in an FT-IR spectrometer.[11] The resulting spectrum shows absorption bands corresponding to specific bond vibrations (e.g., N-H stretches, C=N stretches, C-Cl stretches).

Applications and Chemical Relationships

This compound serves as a critical intermediate in the pharmaceutical industry. Its structure allows for targeted modifications to produce various active pharmaceutical ingredients (APIs).

Caption: Logical relationship of the compound as an intermediate for various APIs.

The compound is a key precursor in the synthesis of Moxonidine, a widely used antihypertensive drug.[4][5] It is also employed in the development of cGMP-dependent protein kinase inhibitors and other antiviral compounds, highlighting its significance in medicinal chemistry.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. chemigran.com [chemigran.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 39906-04-2 [chemicalbook.com]

- 5. This compound CAS 39906-04-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | 39906-04-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound | CAS#:39906-04-2 | Chemsrc [chemsrc.com]

- 10. Page loading... [wap.guidechem.com]

- 11. rsc.org [rsc.org]

- 12. This compound(39906-04-2) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-4,6-dichloro-2-methylpyrimidine, a key heterocyclic intermediate in the pharmaceutical industry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and significant applications in drug discovery and development, with a focus on its role in the synthesis of antihypertensive agents and kinase inhibitors.

Chemical Structure and Physicochemical Properties

This compound is a substituted pyrimidine with the chemical formula C5H5Cl2N3. Its structure features a pyrimidine ring substituted with an amino group at position 5, two chlorine atoms at positions 4 and 6, and a methyl group at position 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 39906-04-2 | [1] |

| Molecular Formula | C5H5Cl2N3 | [1][2][3] |

| Molecular Weight | 178.02 g/mol | [2][3] |

| Appearance | Off-white to pale yellow or tan crystalline powder.[1][3][4][5] | |

| Melting Point | 70-73 °C or 178-182 °C (Note: Discrepancy in reported values exists).[1][2][3][5][6] | |

| Boiling Point | 257.7 ± 35.0 °C at 760 mmHg (Predicted).[2][3][6] | |

| Density | ~1.5 g/cm³ (Predicted).[2][3][6] | |

| Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water.[1] | |

| Purity (by HPLC) | ≥99.0% | [1] |

Table 2: Spectral Data for this compound

| Spectrum Type | Data | References |

| ¹H-NMR | (DMSO-d6, 400MHz, ppm): 6.00-5.62 (bs, 2H, -NH2), 2.40 (s, 3H, -CH3). | [7] |

| ¹³C-NMR | Spectral data is available and can be found in chemical databases. | [8] |

| InChI | InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3 | [8] |

| SMILES | C1(C)=NC(Cl)=C(N)C(Cl)=N1 | [8] |

Synthesis of this compound

Several synthetic routes for this compound have been reported. The choice of method often depends on the available starting materials, desired scale, and purity requirements. Below are summaries of key experimental protocols.

Method 1: Chlorination of 5-Amino-2-methylpyrimidine-4,6-diol

This method involves the direct chlorination of a dihydroxy pyrimidine precursor using a chlorinating agent such as phosphorus oxychloride (POCl3).

Experimental Protocol:

-

Preparation of 5-amino-2-methylpyrimidine-4,6-diol: N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.8g) is added to methanol (9mL) containing 6M HCl (7.2mL). The reaction mixture is stirred at 50°C under an argon atmosphere for 15 hours. The resulting suspension is cooled to 20°C and stirred for an additional 30 minutes. The solid is collected by filtration and washed with cold methanol (2x2mL) to yield 5-amino-2-methylpyrimidine-4,6-diol (1.21g) as a grayish-white solid.[7]

-

Chlorination: 5-Amino-2-methylpyrimidine-4,6-diol (500mg) and phosphorus oxychloride (POCl3, 2.5mL) are placed in a sealed tube. The system is purged with argon and stirred at 110°C for 20 hours.[7]

-

Work-up and Purification: The reaction mixture is cooled to room temperature and carefully poured onto ice (5mL). Dichloromethane (CH2Cl2, 5mL) is added, and the pH is adjusted to 8 with 8M NaOH. The layers are separated, and the aqueous layer is extracted with CH2Cl2 (1.5mL). The combined organic layers are washed with water (2x2.5mL) and evaporated under reduced pressure to afford this compound (129mg, 26% yield) as a brown solid.[7]

Method 2: Reduction of 4,6-Dichloro-2-methyl-5-nitropyrimidine

This approach involves the reduction of a nitro-substituted pyrimidine to the corresponding amine.

Experimental Protocol:

A common method for the reduction of aryl nitro groups is the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid.[9] Alternatively, catalytic hydrogenation can be employed.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key chemical transformations.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a versatile building block in the synthesis of various biologically active molecules.

-

Antihypertensive Drugs: It is a crucial intermediate in the synthesis of Moxonidine and Moexipril , both of which are used to treat hypertension.[3][5][7] The demand for intermediates for these drugs has been steadily increasing.[3]

-

Kinase Inhibitors: This compound serves as a key scaffold for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Derivatives of this pyrimidine have been investigated as inhibitors of cGMP-dependent protein kinase (PKG) and as dual Src/Abl kinase inhibitors.[1][10]

-

Antiviral Agents: The dichloropyrimidine scaffold is also found in compounds with antiviral activity.[1]

Biological Activity and Signaling Pathways

The therapeutic effects of drugs derived from this compound are often linked to their ability to modulate specific signaling pathways.

cGMP-Dependent Protein Kinase (PKG) Signaling Pathway

The antihypertensive effects of drugs like Moxonidine are related to the nitric oxide (NO)/cGMP/PKG signaling pathway, which plays a central role in regulating vascular smooth muscle tone.[4][11]

-

Activation: NO stimulates soluble guanylate cyclase (sGC) to produce the second messenger cGMP.[12]

-

Kinase Activation: cGMP then activates PKG.[12]

-

Downstream Effects: Activated PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium.[4][11] This results in smooth muscle relaxation and vasodilation.

The following diagram illustrates the core components of the cGMP-PKG signaling pathway.

Caption: The cGMP-dependent protein kinase (PKG) signaling pathway.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its versatile structure allows for the synthesis of a range of therapeutic agents, most notably antihypertensive drugs and kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and biological relevance is crucial for researchers and professionals in the field of drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for the utilization of this important compound in medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. chemigran.com [chemigran.com]

- 3. This compound CAS 39906-04-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 39906-04-2 [chemicalbook.com]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound(39906-04-2) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. cusabio.com [cusabio.com]

5-Amino-4,6-dichloro-2-methylpyrimidine molecular weight

An In-depth Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in the context of relevant biological signaling pathways.

Physicochemical and Quantitative Data

This compound is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry. Its quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 193.02 g/mol | [1] |

| CAS Number | 39906-04-2 | [1] |

| Molecular Formula | C₅H₅Cl₂N₃ | [1] |

| Melting Point | 178-182°C | [1] |

| Density | 1.45 g/cm³ (estimated) | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Purity (by HPLC) | ≥99.0% | [1] |

| Moisture (by KF) | ≤0.5% | [1] |

| Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established chemical literature and are intended to be reproducible in a laboratory setting.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound.

Method 1: From 2-Methyl-5-nitro-4,6-dihydroxypyrimidine

This method involves a three-step process starting with nitration, followed by cyclization, chlorination, and finally reduction.

-

Nitration of Diethyl Succinate: Diethyl succinate is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (20-60°C) to yield 2-nitro-diethyl succinate.[2]

-

Cyclization: The resulting 2-nitro-diethyl succinate is cyclized with hydrochloric acid to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine.[2]

-

Chlorination: 2-Methyl-5-nitro-4,6-dihydroxypyrimidine is chlorinated using a chlorinating agent such as sulfuryl chloride at a temperature ranging from 30 to 80°C.[2]

-

Reduction: The nitro group of the chlorinated intermediate is reduced to an amine using Raney nickel hydrogenation to yield this compound.[2]

Method 2: From 5-Amino-2-methylpyrimidine-4,6-diol

This alternative route involves the direct chlorination of a commercially available or synthesized starting material.

-

Chlorination: 5-Amino-2-methylpyrimidine-4,6-diol (500 mg) and phosphorus oxychloride (POCl₃, 2.5 mL) are combined in a sealed tube. The system is purged with an inert gas like argon and stirred at 110°C for 20 hours.[2]

-

Work-up: The reaction mixture is cooled to room temperature and carefully poured onto ice (5 mL). Dichloromethane (CH₂Cl₂, 5 mL) is added, and the pH of the aqueous layer is adjusted to 8 with 8M sodium hydroxide (NaOH).[2]

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with additional CH₂Cl₂ (1.5 mL). The combined organic layers are washed with water (2 x 2.5 mL) and evaporated under reduced pressure to yield this compound as a brown solid.[2]

Purification

The crude product obtained from synthesis can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid of high purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound can be performed using reverse-phase HPLC.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with 0.1% formic acid added to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Karl Fischer (KF) Titration for Moisture Content

The water content of the final product is a critical quality parameter and can be accurately determined by Karl Fischer titration.

-

Instrumentation: A volumetric or coulometric Karl Fischer titrator.

-

Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5) and a suitable solvent (e.g., methanol).

-

Procedure: A known weight of the sample is accurately dissolved in the KF solvent, and the solution is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically. The water content is calculated based on the volume of titrant consumed.

Role in Signaling Pathways and Drug Development

This compound is a key intermediate in the synthesis of kinase inhibitors, particularly those targeting cGMP-dependent protein kinases (PKG).[1] The PKG signaling pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[3][4]

The cGMP-PKG signaling pathway is initiated by the production of cyclic guanosine monophosphate (cGMP) by guanylate cyclase.[3] cGMP then binds to and activates PKG, which in turn phosphorylates downstream target proteins, leading to a cellular response.[3][5] Dysregulation of this pathway is implicated in various diseases, making PKG an attractive target for drug development. The pyrimidine scaffold of this compound serves as a core structure for the design and synthesis of potent and selective PKG inhibitors.

Visualizations

Synthesis and Analysis Workflow

Caption: A workflow diagram illustrating the key steps in the synthesis and analysis of this compound.

cGMP-Dependent Protein Kinase (PKG) Signaling Pathway

Caption: A diagram of the cGMP-dependent protein kinase (PKG) signaling pathway, a key target for inhibitors derived from this compound.

References

Navigating the Solubility Landscape of 5-Amino-4,6-dichloro-2-methylpyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-4,6-dichloro-2-methylpyrimidine, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document compiles available solubility data and presents a detailed experimental protocol for its determination, empowering researchers to effectively utilize this compound in their work.

Physicochemical Properties

This compound presents as an off-white to pale yellow crystalline powder.[1] A summary of its key physicochemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅Cl₂N₃ | [1] |

| Molecular Weight | 193.02 g/mol | [1] |

| Melting Point | 178-182 °C | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

Solubility Profile

Qualitative Solubility

Qualitative assessments indicate that this compound exhibits a range of solubilities in common laboratory solvents.

| Solvent | Solubility Description | Reference |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dimethyl sulfoxide (DMSO) | Soluble | [1] |

| Ethanol | Slightly Soluble | [1] |

| Methanol | Soluble | [2] |

| Water | Insoluble | [1] |

Analogous Quantitative Solubility Data

Quantitative data for the structurally similar compound, 5-Amino-4,6-dichloropyrimidine, provides a useful reference point for estimating the solubility of its 2-methyl derivative.

| Solvent | Concentration | Method/Notes | Reference |

| 95% Ethanol | 50 mg/mL | Clear to slightly hazy, colorless to faintly yellow solution. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols for pyrimidine derivatives and poorly soluble compounds. The shake-flask method, a widely accepted technique, is described here.[3][4]

Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF)

-

Sealed vials or equilibrium flasks

-

Constant temperature water bath with stirring capability

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Place the vials in a constant temperature water bath and stir the suspension vigorously.

-

Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle for several hours.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a suitable syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

-

-

Calculation and Reporting:

-

The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Report the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental workflow for determining the solubility of this compound.

This guide serves as a foundational resource for understanding and utilizing this compound. The provided experimental protocol offers a robust framework for generating precise and reliable solubility data, which is essential for advancing research and development efforts in the pharmaceutical industry.

References

Spectral Data of 5-Amino-4,6-dichloro-2-methylpyrimidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the available and predicted spectral data for 5-Amino-4,6-dichloro-2-methylpyrimidine (CAS No: 39906-04-2). The document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and workflow visualizations are included to facilitate the replication and interpretation of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.00-5.62 | Broad Singlet | 2H | -NH₂ |

| 2.40 | Singlet | 3H | -CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Interpretation: The ¹H NMR spectrum shows two distinct signals. A broad singlet observed between 5.62 and 6.00 ppm corresponds to the two protons of the amino group (-NH₂).[1] The broadening of this peak is characteristic of amine protons due to hydrogen bonding and quadrupole effects of the nitrogen atom. A sharp singlet at 2.40 ppm is assigned to the three protons of the methyl group (-CH₃).[1]

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~161 | C4 and C6 |

| ~160 | C2 |

| ~114 | C5 |

| ~15 | -CH₃ |

Note: These are predicted values based on the data for 4,6-Dichloro-5-methylpyrimidin-2-amine (¹³C NMR (DMSO-d₆): δ = 161.01 (C-4 and 6), 160.78 (C-2), 113.60 (C-5), 14.93 (C-1′)).

Interpretation: The pyrimidine ring carbons are expected to appear in the downfield region of the spectrum. The carbons C4 and C6, being attached to chlorine atoms, are predicted to have a chemical shift around 161 ppm. The C2 carbon, attached to the methyl group and two nitrogen atoms, is expected around 160 ppm. The C5 carbon, bonded to the amino group, is predicted to be the most upfield of the ring carbons, at approximately 114 ppm. The methyl carbon (-CH₃) is expected to show a signal in the upfield region, around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470 - 3390 | Medium - Strong | N-H stretching (asymmetric and symmetric) |

| ~1600 | Medium - Strong | N-H bending (scissoring) |

| ~1560 | Medium - Strong | C=N and C=C stretching (pyrimidine ring) |

| ~800 - 700 | Strong | C-Cl stretching |

Note: These are predicted values based on the IR data for the related compound 2-amino-4,6-dichloropyrimidine.

Interpretation: The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. The N-H stretching vibrations of the primary amine are anticipated to appear as two bands in the region of 3470-3390 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are predicted to be in the 1560 cm⁻¹ region. A strong absorption band in the 800-700 cm⁻¹ range would be indicative of the C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for generating these ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 177/179/181 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 142/144 | [M-Cl]⁺ |

| 115/117 | [M-Cl-HCN]⁺ |

Note: The molecular weight of this compound is 178.02 g/mol . The predicted m/z values are based on the expected fragmentation pattern and the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

Interpretation: The mass spectrum is expected to show a molecular ion peak cluster at m/z 177, 179, and 181, corresponding to the presence of two chlorine atoms. The relative intensities of these peaks would be approximately in a 9:6:1 ratio. Common fragmentation pathways would likely involve the loss of a chlorine atom, leading to a fragment ion cluster at m/z 142 and 144, and subsequent loss of hydrogen cyanide (HCN) to give a fragment at m/z 115 and 117.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy Protocol

Caption: Workflow for NMR Spectroscopy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune the probe for ¹H and ¹³C frequencies and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

Caption: Workflow for FT-IR Spectroscopy.

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of dry this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Mass Spectrometry Protocol (Electron Ionization)

Caption: Workflow for Mass Spectrometry.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer's ion source, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile compounds.

-

-

Ionization (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a characteristic pattern.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

-

References

Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Amino-4,6-dichloro-2-methylpyrimidine, a key intermediate in the manufacturing of various pharmaceutical compounds. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its versatile structure allows for further chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This guide outlines two principal synthetic routes, starting from either acyclic precursors or a pre-existing pyrimidine core, providing detailed experimental procedures and associated data.

Synthetic Pathways

Two primary pathways for the synthesis of this compound have been established and are detailed below.

Pathway 1: Construction of the Pyrimidine Ring followed by Functional Group Interconversion

This widely employed route involves the initial formation of a 2-methyl-4,6-dihydroxypyrimidine ring, which then undergoes nitration, chlorination, and subsequent reduction of the nitro group.

Pathway 2: Direct Chlorination of a Pre-functionalized Pyrimidine

This alternative approach begins with a pre-synthesized 5-amino-2-methylpyrimidine-4,6-diol, which is then directly chlorinated to yield the final product.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine[1][2]

-

Reaction Setup: In a suitable reaction vessel under an ice bath, add methanol, followed by the portion-wise addition of sodium methoxide while stirring.

-

Addition of Reactants: To the cooled solution, add dimethyl malonate and acetamidine hydrochloride.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 3-5 hours.

-

Work-up: Remove methanol by distillation under reduced pressure. Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid.

-

Crystallization: Stir the mixture at 0 °C for 3-5 hours to induce crystallization.

-

Isolation: Collect the white solid by suction filtration, wash with cold water and cold methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.

Protocol 2: Synthesis of 4,6-Dihydroxy-2-methyl-5-nitropyrimidine[3][4]

-

Reaction Setup: In a reaction vessel, prepare a mixture of sulfuric acid and nitric acid, maintaining the temperature below 30 °C.

-

Addition of Reactant: Slowly add 4,6-dihydroxy-2-methylpyrimidine to the acid mixture.

-

Reaction: Stir the reaction mixture at 40-50 °C for 1-2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice with stirring, leading to the precipitation of a solid.

-

Isolation: Filter the solid and recrystallize from water to obtain yellow crystals of 4,6-dihydroxy-2-methyl-5-nitropyrimidine.

Protocol 3: Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine[3][4]

-

Reaction Setup: In a reactor, add phosphorus oxychloride.

-

Addition of Reactants: Add 4,6-dihydroxy-2-methyl-5-nitropyrimidine, followed by N,N-dimethylaniline and a quaternary ammonium salt as a catalyst.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the excess phosphorus oxychloride by distillation under reduced pressure. Pour the residue onto crushed ice with stirring.

-

Isolation: Collect the precipitate by suction filtration and recrystallize from ethyl acetate to yield 4,6-dichloro-2-methyl-5-nitropyrimidine.

Protocol 4: Synthesis of this compound (Reduction of Nitro Group)[5]

-

Method A: Raney Nickel Hydrogenation

-

Reaction Setup: In a hydrogenation apparatus, suspend 4,6-dichloro-2-methyl-5-nitropyrimidine in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of Raney nickel.

-

Reaction: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete.

-

Work-up: Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the product.

-

-

Method B: Iron in Acidic Medium [1][2]

-

Reaction Setup: Suspend iron powder in acetic acid or a solution of hydrochloric acid.

-

Addition of Reactant: Add 4,6-dichloro-2-methyl-5-nitropyrimidine portion-wise to the stirred suspension.

-

Reaction: Heat the mixture if necessary to facilitate the reaction.

-

Work-up: After the reaction is complete, filter the mixture to remove iron salts. Neutralize the filtrate and extract the product with a suitable organic solvent. Dry the organic layer and evaporate the solvent to yield the final product.

-

Protocol 5: Direct Chlorination of 5-Amino-2-methylpyrimidine-4,6-diol[5]

-

Reaction Setup: In a sealed tube, charge 5-amino-2-methylpyrimidine-4,6-diol and phosphorus oxychloride (POCl3).

-

Reaction: Purge the system with an inert gas (e.g., argon) and heat the mixture at 110 °C for 20 hours with stirring.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto ice. Add dichloromethane (CH2Cl2) and adjust the pH to 8 with a sodium hydroxide solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with CH2Cl2.

-

Isolation: Combine the organic layers, wash with water, and evaporate the solvent under reduced pressure to obtain this compound as a brown solid.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Yield | Reference |

| Pathway 1 | |||||

| Cyclization | Diethyl Malonate, Acetamidine HCl | Sodium Methoxide, Methanol | 4,6-Dihydroxy-2-methylpyrimidine | 91.2% | [3] |

| Nitration | 4,6-Dihydroxy-2-methylpyrimidine | Nitric Acid, Sulfuric Acid | 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | 88.3% | [3] |

| Chlorination | 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | Phosphorus Oxychloride | 4,6-Dichloro-2-methyl-5-nitropyrimidine | 82.6% | [3] |

| Pathway 2 | |||||

| Chlorination | 5-Amino-2-methylpyrimidine-4,6-diol | Phosphorus Oxychloride | This compound | 26% | [4] |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of pathway may depend on the availability of starting materials, desired scale of production, and safety considerations. The construction of the pyrimidine ring followed by functional group manipulation generally offers higher overall yields. In contrast, the direct chlorination of the pre-functionalized pyrimidine provides a more direct but lower-yielding route. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for chemists involved in the synthesis and development of pyrimidine-based pharmaceutical intermediates.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Amino-4,6-dichloro-2-methylpyrimidine, a key intermediate in the pharmaceutical industry, notably in the synthesis of drugs like Moexipril.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and logical workflows for the synthesis of this compound.

Core Synthetic Pathways

The synthesis of this compound predominantly commences from 4,6-dihydroxy-2-methylpyrimidine . The general strategy involves a three-step process: nitration of the pyrimidine ring at the 5-position, followed by chlorination of the hydroxyl groups, and finally, reduction of the nitro group to an amino group. An alternative route involves the direct chlorination of a 5-amino precursor.

Pathway 1: Nitration, Chlorination, and Reduction

This is the most common and well-documented pathway. It begins with the synthesis of the key starting material, 4,6-dihydroxy-2-methylpyrimidine.

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

4,6-Dihydroxy-2-methylpyrimidine is typically synthesized via the condensation of an acetamidine salt (like acetamidinium chloride) with a malonic ester (such as diethyl malonate or dimethyl malonate) in the presence of a strong base like sodium methoxide or sodium ethoxide.[2][3]

Step 2: Nitration of 4,6-Dihydroxy-2-methylpyrimidine

The pyrimidine ring is activated towards electrophilic substitution and is nitrated at the 5-position using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-5-nitro-4,6-dihydroxypyrimidine.[1][4][5]

Step 3: Chlorination of 2-Methyl-5-nitro-4,6-dihydroxypyrimidine

The hydroxyl groups are then replaced with chlorine atoms using a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride to give 4,6-dichloro-2-methyl-5-nitropyrimidine.[1][6]

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, with Raney nickel hydrogenation being a common method, to afford the target molecule, this compound.[1]

References

- 1. guidechem.com [guidechem.com]

- 2. innospk.com [innospk.com]

- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 4. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4,6-Dimethoxy-2-methyl-5-nitropyrimidine | 29939-34-2 | Benchchem [benchchem.com]

The Synthetic Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4,6-dichloro-2-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and drug discovery. Its unique arrangement of reactive sites—two electrophilic chloro-substituents and a nucleophilic amino group—renders it a versatile precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the reactivity of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its key chemical transformations. This document is intended to be a comprehensive resource for researchers leveraging this compound in the development of novel therapeutics, particularly in the areas of antiviral agents, kinase inhibitors, and antihypertensive drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical synthesis.

| Property | Value |

| Molecular Formula | C₅H₅Cl₂N₃ |

| Molecular Weight | 178.02 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 70-73 °C |

| Solubility | Soluble in methanol |

| CAS Number | 39906-04-2 |

Synthesis of this compound

The preparation of this compound typically involves a multi-step synthesis starting from readily available precursors. A common synthetic route is outlined below.

Experimental Protocol: Synthesis via Nitration, Cyclization, Chlorination, and Reduction

Step 1: Nitration of Diethyl Malonate Diethyl malonate is nitrated using a mixture of nitric acid and sulfuric acid to yield diethyl nitromalonate.

Step 2: Cyclization with Acetamidine The resulting diethyl nitromalonate is cyclized with acetamidine hydrochloride in the presence of a base, such as sodium methoxide, to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine[1].

Step 3: Chlorination The dihydroxy pyrimidine is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford 4,6-dichloro-2-methyl-5-nitropyrimidine[1].

Step 4: Reduction of the Nitro Group Finally, the nitro group is reduced to an amino group. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Detailed Protocol for Reduction:

A solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL) is placed in a Parr hydrogenation reactor. 10% Pd/C catalyst (0.05 g) is added to the solution. The reactor is purged with nitrogen three times to replace the air. The hydrogenation is then carried out at room temperature under atmospheric pressure. Upon completion of the reaction, the Pd/C catalyst is removed by filtration through diatomaceous earth. The filtrate is concentrated under reduced pressure to yield this compound.

DOT Script for Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Reactivity at the Chloro-Positions: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms and the amino group, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This is the most common and synthetically useful reaction of this compound.

Regioselectivity

In many cases, the two chlorine atoms exhibit different reactivities, allowing for selective mono-substitution. The regioselectivity is influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the substituents on the pyrimidine ring. Generally, the chlorine at the C4 position is more reactive towards nucleophilic attack.

Reactions with Amine Nucleophiles

The displacement of the chloro groups with amines is a widely used strategy for the synthesis of various biologically active compounds, including the antihypertensive drug Moxonidine.

DOT Script for General SNAr with Amines:

Caption: Stepwise nucleophilic substitution with amines.

Experimental Protocol: Synthesis of Moxonidine Intermediate

The synthesis of Moxonidine involves an initial reaction of this compound with 1-acetyl-2-imidazolidinone, followed by a nucleophilic substitution with methoxide.

Step 1: Condensation with 1-acetyl-2-imidazolidinone

A mixture of this compound (50 g, 0.281 moles), 1-acetyl-2-imidazolidinone (40 g, 0.357 moles), and phosphorous oxychloride (75 ml, 0.804 moles) is heated at approximately 90°C for 7 hours. The reaction mixture is then cooled to room temperature. Cold water and a base are added drop-wise to precipitate the product, 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA). The precipitate is collected by filtration.

Step 2: Methoxylation to form Moxonidine

The intermediate, DMAIA, is reacted with methanol in the presence of an organic base to yield Moxonidine. In a typical procedure, DMAIA is suspended in methanol, and an organic base such as dimethylamine is added. The reaction is heated, and upon completion, the product is precipitated, filtered, and dried. For example, reacting DMAIA with 5 molar equivalents of dimethylamine at 65°C can yield crude moxonidine with a yield of 83.45%[2].

| Reactants | Product | Reagents and Conditions | Yield (%) |

| This compound, 1-acetyl-2-imidazolidinone | 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine | POCl₃, 90°C, 7h | - |

| 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine | Moxonidine | Methanol, Dimethylamine, 65°C | 83.45 |

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to form C-C and C-N bonds, respectively.

DOT Script for Suzuki-Miyaura Coupling:

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.1 equiv), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv). A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120°C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Reactivity of the 5-Amino Group

The 5-amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

Acylation

The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce further functionality.

DOT Script for Acylation:

Caption: Acylation of the 5-amino group.

Experimental Protocol: General Procedure for N-Acylation

To a solution of this compound (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.2-2.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0°C is added the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv) dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diazotization

The primary amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid). The resulting diazonium salt is a versatile intermediate that can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce a wide range of substituents at the 5-position.

DOT Script for Diazotization and Subsequent Reactions:

Caption: Diazotization of the 5-amino group and subsequent nucleophilic substitution.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering multiple reaction sites that can be selectively functionalized. The chloro-positions are amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the amino group can undergo a range of transformations. This guide has provided an overview of its reactivity, supported by detailed experimental protocols and quantitative data where available. A thorough understanding of the reactivity of this compound will continue to facilitate the development of novel and potent pharmaceutical agents. Further research into developing more specific and efficient protocols for reactions such as Suzuki-Miyaura coupling and functionalization of the amino group will undoubtedly expand its utility in drug discovery and development.

References

The Versatile Scaffold: A Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine Derivatives and Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-4,6-dichloro-2-methylpyrimidine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The presence of reactive chlorine atoms at the 4 and 6 positions, coupled with a nucleophilic amino group at the 5-position, allows for facile and selective derivatization, making it an attractive starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs based on this core structure, with a focus on their applications as kinase inhibitors, histone deacetylase (HDAC) inhibitors, and modulators of other key biological pathways.

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several established routes. A common approach involves the multi-step synthesis starting from diethyl succinate, which undergoes nitration, cyclization, and chlorination to yield the core structure.[1] Another method involves the chlorination of a diol precursor, 5-amino-2-methylpyrimidine-4,6-diol, using phosphoryl chloride (POCl3).[1] Derivatization of the core structure is typically achieved through nucleophilic substitution of the chlorine atoms and modification of the amino group.[2]

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. The following sections summarize the key biological activities and associated quantitative data for prominent classes of these compounds.

Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. Derivatives of this compound have been successfully developed as potent inhibitors of several kinases implicated in cancer and other diseases.

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[3] A series of 5-chloro-2-amino-pyrimidine derivatives have been identified as potent PLK4 inhibitors.

| Compound | PLK4 IC50 (nM) | MCF-7 IC50 (µM) | Reference |

| 5f | 0.8 | 0.48 | [4] |

| 8h | 6.7 | Not Reported | [5] |

JNKs are key mediators of cellular responses to stress signals and are implicated in inflammatory diseases and cancer.[6] 2,4-diaminopyrimidines derived from the core scaffold have shown potent JNK inhibitory activity.

Quantitative data for specific this compound-based JNK inhibitors was not available in the searched literature. The provided reference describes the development of 2,4-diaminopyrimidine JNK inhibitors from a different starting scaffold.

Histone Deacetylase (HDAC) Inhibitors

HDACs are epigenetic modifiers that play a crucial role in gene expression, and their dysregulation is a hallmark of many cancers.[7] 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives have been developed as selective HDAC inhibitors.

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | Reference |

| L20 | 0.684 | 2.548 | 0.217 | >1000 | [8] |

Nitric Oxide (NO) Production Inhibitors

Overproduction of nitric oxide is associated with inflammatory conditions. 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated NO production.[7]

| Compound | NO Production IC50 (µM) | Reference |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 | [7] |

| Other 5-substituted derivatives | 9 - 36 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the biological evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (PLK4 - ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PLK4 enzyme

-

Peptide substrate (e.g., 5FAM-casein)

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl2, 0.001% Brij 35)

-

384-well white opaque assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Reaction Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is ≤1%.

-

Assay Setup:

-

Add 2.5 µL of the 4X PLK4 enzyme solution to the wells of a 384-well plate.

-

Add 5 µL of the 2X inhibitor/buffer solution to the wells.

-

Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.

-

-

Kinase Reaction: Incubate the plate at 25°C for 60 minutes.

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ATP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data relative to control reactions (DMSO only). Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[8]

In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs using a fluorogenic substrate.

Materials:

-

Purified HDAC enzyme (e.g., HDAC1, 2, 3, 6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Test compounds (dissolved in DMSO)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing trypsin and a stop solution like Trichostatin A)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. Dilute the purified HDAC enzyme in the same buffer.

-

Assay Setup:

-

To each well of a 384-well plate, add 42.5 µL of the diluted HDAC enzyme.

-

Add 2.5 µL of the test compound solution or control (DMSO).

-

Initiate the reaction by adding 5 µL of the HDAC substrate solution.

-

-

Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Development: Add the developer solution to each well to stop the deacetylation reaction and initiate the fluorophore release. Incubate at room temperature for 15-30 minutes.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[9][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

Caption: PLK4-mediated centriole duplication pathway and its inhibition.

Caption: Simplified JNK signaling pathway and its inhibition.

Caption: Role of HDACs in chromatin remodeling and its inhibition.

Caption: General workflow for the development of novel therapeutics.

Conclusion

This compound and its analogs represent a highly valuable and versatile class of compounds in modern drug discovery. Their synthetic tractability allows for the creation of large and diverse chemical libraries, which has led to the identification of potent inhibitors of key therapeutic targets. The data and protocols presented in this guide highlight the significant potential of this scaffold in the development of novel treatments for a range of diseases, particularly cancer and inflammatory disorders. Further exploration of the chemical space around this core structure is warranted and holds promise for the discovery of next-generation therapeutics.

References

- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

- 5. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]